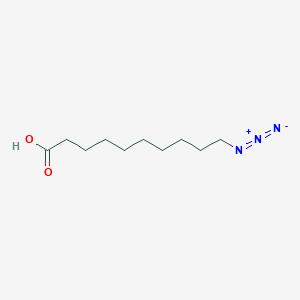
10-アジドデカン酸
概要
説明
10-Azidodecanoic acid is an organic compound characterized by the presence of an azide group attached to a decanoic acid chain. This compound is notable for its applications in bioorthogonal chemistry, where it is used to modify proteins and other biomolecules through click chemistry reactions. The azide group in 10-azidodecanoic acid makes it highly reactive and suitable for various chemical modifications.
科学的研究の応用
10-Azidodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates the labeling and modification of proteins and other biomolecules.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
作用機序
Target of Action
The primary target of 10-Azidodecanoic acid is a variant of the lipoic acid ligase, specifically LplA W37V . This enzyme is capable of functionalizing proteins by covalently attaching an azide-bearing lipoic acid derivative to a 13-amino acid recognition sequence known as the lipoic acid ligase acceptor peptide (LAP) . The LAP sequence can be introduced within a protein at internal and/or terminal sites as well as at multiple sites simultaneously .
Mode of Action
10-Azidodecanoic acid interacts with its target, the LplA W37V enzyme, through a process called ligation . In this process, the enzyme attaches the 10-Azidodecanoic acid to the LAP-containing target protein . Once attached, the azide group of the 10-Azidodecanoic acid can be modified with diverse chemical entities through azide–alkyne click chemistry .
Biochemical Pathways
The attachment of 10-Azidodecanoic acid to a protein via the LplA W37V enzyme enables the conjugation of chemical probes such as fluorophores . This process facilitates polymer attachment, glycosylation, and protein immobilization, among other possible chemical modifications . The versatility of the attached azide group is complemented by the modular nature of the LAP sequence .
Result of Action
The result of the action of 10-Azidodecanoic acid is the modification and immobilization of the target protein . This is achieved through the attachment of the azide group of the 10-Azidodecanoic acid to the LAP sequence of the target protein, followed by further chemical modifications .
Action Environment
The action of 10-Azidodecanoic acid can be influenced by various environmental factors. For instance, the enzymatic attachment of bioorthogonal reactive handles to peptide recognition sequences can be controlled regionally and temporally . The ability to express enzymes in cells and to specifically target them to certain organelles allows such approaches to be used in vivo . This creates additional control parameters that can be exploited when designing an experiment .
生化学分析
Biochemical Properties
10-Azidodecanoic acid has been used as a substrate for the enzyme lipoic acid ligase (LplA). This allows for the site-specific labeling and functionalization of proteins .
Cellular Effects
The effects of 10-Azidodecanoic acid at the cellular level are primarily related to its role in protein modification. By attaching to proteins, 10-Azidodecanoic acid can influence protein function and cellular processes . Detailed studies on its effects on cell signaling pathways, gene expression, and cellular metabolism are currently limited.
Molecular Mechanism
The molecular mechanism of 10-Azidodecanoic acid involves its interaction with the LplA enzyme. The LplA W37V variant can attach 10-Azidodecanoic acid to the LAP sequence on target proteins. Once attached, the azide group on 10-Azidodecanoic acid can be modified with diverse chemical entities through azide–alkyne click chemistry .
Temporal Effects in Laboratory Settings
It is known that the compound can be stably attached to proteins via the LplA enzyme
Metabolic Pathways
It is known that 10-Azidodecanoic acid can be attached to proteins via the LplA enzyme
Subcellular Localization
The subcellular localization of 10-Azidodecanoic acid is likely to depend on the proteins it is attached to. As it can be attached to proteins via the LplA enzyme , its localization may be influenced by the localization of these proteins
準備方法
Synthetic Routes and Reaction Conditions: 10-Azidodecanoic acid can be synthesized through the azidation of decanoic acid derivatives. One common method involves the conversion of 10-bromodecanoic acid to 10-azidodecanoic acid using sodium azide in a polar aprotic solvent such as dimethylformamide. The reaction typically proceeds under mild heating conditions to facilitate the substitution of the bromine atom with the azide group.
Industrial Production Methods: In an industrial setting, the production of 10-azidodecanoic acid may involve large-scale batch reactions using similar azidation techniques. The process would include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions: 10-Azidodecanoic acid primarily undergoes substitution reactions due to the presence of the azide group. It can participate in click chemistry reactions, particularly the azide-alkyne cycloaddition, which forms stable triazole rings.
Common Reagents and Conditions:
Azide-Alkyne Cycloaddition: This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, often at room temperature.
Reduction: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Major Products:
Triazoles: Formed through azide-alkyne cycloaddition.
Amines: Produced by the reduction of the azide group.
類似化合物との比較
10-Bromodecanoic Acid: A precursor in the synthesis of 10-azidodecanoic acid.
10-Undecenoic Acid: Another fatty acid derivative used in similar applications.
Decanoic Acid: The parent compound without the azide group.
Uniqueness: 10-Azidodecanoic acid is unique due to its azide group, which imparts high reactivity and specificity in chemical reactions. This makes it particularly valuable in bioorthogonal chemistry, where precise and selective modifications are required.
特性
IUPAC Name |
10-azidodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-13-12-9-7-5-3-1-2-4-6-8-10(14)15/h1-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQUZMZZOUGGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2462755.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2462756.png)
![7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2462758.png)
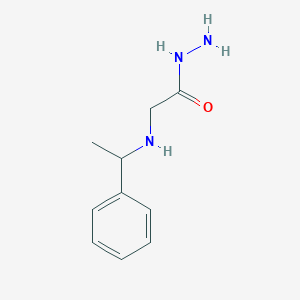
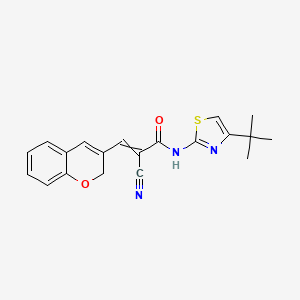
![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)
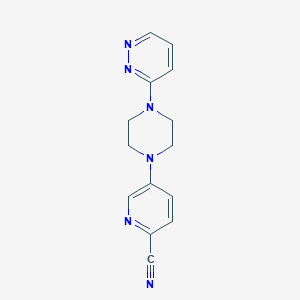

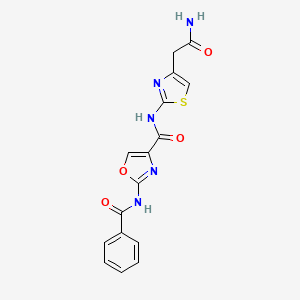
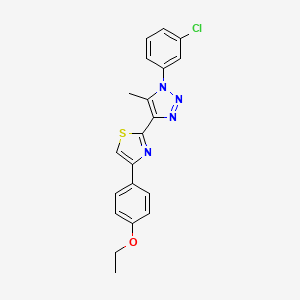
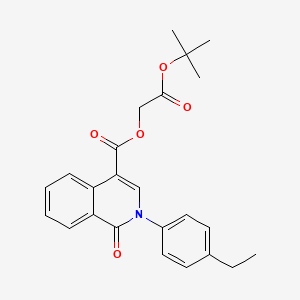
![1-(piperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2462770.png)
![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)

